6,7-Dimethyl-1-nitronaphthalene
CAS No.: 24055-47-8
Cat. No.: VC15970043
Molecular Formula: C12H11NO2
Molecular Weight: 201.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 24055-47-8 |
|---|---|
| Molecular Formula | C12H11NO2 |
| Molecular Weight | 201.22 g/mol |
| IUPAC Name | 6,7-dimethyl-1-nitronaphthalene |
| Standard InChI | InChI=1S/C12H11NO2/c1-8-6-10-4-3-5-12(13(14)15)11(10)7-9(8)2/h3-7H,1-2H3 |
| Standard InChI Key | MMSHZTSNVZLZSK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1C)C(=CC=C2)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Properties
6,7-Dimethyl-1-nitronaphthalene belongs to the nitro-PAH family, which consists of polycyclic aromatic hydrocarbons modified by nitro functional groups. Its IUPAC name, 6,7-dimethyl-1-nitronaphthalene, reflects the positions of substituents on the naphthalene system. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 24055-47-8 |
| Molecular Formula | |
| Molecular Weight | 201.22 g/mol |
| SMILES Notation | CC1=CC2=C(C=C1C)C(=CC=C2)N+[O-] |
| InChI Key | MMSHZTSNVZLZSK-UHFFFAOYSA-N |
The compound’s planar structure facilitates π-π interactions, influencing its environmental persistence and reactivity .
Spectral and Computational Data
Synthesis and Manufacturing
Traditional Nitration Methods
The compound is synthesized via electrophilic aromatic nitration of dimethylnaphthalene precursors. A typical procedure involves:
| Parameter | Condition |
|---|---|
| Nitrating Agent | |
| Solvent | Dichloromethane |
| Reaction Time | 4–6 hours |
| Temperature | 0–5°C (controlled exotherm) |
Regioselectivity is influenced by steric and electronic effects, with methyl groups deactivating adjacent positions and directing nitration to the 1-position .
Computational Insights
DFT studies reveal that the Parr function () predicts nucleophilic sites, with C3 in analogous compounds showing the highest reactivity (). Transition state analyses confirm asynchronous bond formation during nitration, with activation energies ranging from 60–74 kJ/mol .
Environmental Fate and Behavior
Transport and Partitioning
Nitro-PAHs exhibit dual-phase partitioning:
-
Vapor Phase: Low molecular weight nitro-PAHs (e.g., nitronaphthalenes) volatilize at ambient temperatures .
-
Particulate Adsorption: High log (2.5–6.3) and log values promote adsorption to soil and sediments, minimizing groundwater leaching .
Biodegradation and Transformation
-
Microbial Metabolism: Anaerobic bacteria reduce nitro groups to amino derivatives, while Sphingomonas paucimobilis degrades 1-nitropyrene (>48% in 6 hours) .
-
Abiotic Degradation: Ozonolysis and photolysis contribute to atmospheric removal, with half-lives of hours to days depending on sunlight intensity .
Toxicological Profile
| Organism | Endpoint | Value (μg/L) |
|---|---|---|
| Skeletonema costatum | 72h-EC50 | 10–100 |
| Tigriopus japonicus | 96h-LC50 | 50–500 |
| Fundulus heteroclitus | 96h-LC50 | 100–1000 |
Mechanistically, nitro-PAHs induce oxidative stress and DNA adduct formation, with metabolites like aminonaphthalenes posing mutagenic risks .
Industrial Applications and Regulatory Status
Regulatory Guidelines
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